alpha-Amyrin

Inflammation Signal Transduction Pain

Select α-Amyrin for its non-interchangeable kinase selectivity. Unlike its isomer β-amyrin, α-Amyrin (ursane-type) potently inhibits cAMP-dependent protein kinase (PKA, IC50=8 µM) and uniquely targets calcium-dependent protein kinase (CDPK, IC50=52 µM). This exclusive dual-inhibition signature makes it an essential probe for inflammation/pain pathway dissection. With an established in vivo safety profile (LD50>2000 mg/kg), this batch-specific, analytically characterized compound ensures reproducible results in longitudinal preclinical studies.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 638-95-9
Cat. No. B196046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Amyrin
CAS638-95-9
Synonymsalpha-amyrenol
alpha-amyrin
amyrin, (3alpha)-isomer
viminalol
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C
InChIInChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-25,31H,10-18H2,1-8H3/t19-,20+,22+,23-,24+,25+,27-,28+,29-,30-/m1/s1
InChIKeyFSLPMRQHCOLESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Amyrin (CAS 638-95-9): Procurement Specification Guide for a Pentacyclic Triterpenoid with Differentiated Anti-Inflammatory and Analgesic Activity


Alpha-Amyrin (CAS 638-95-9) is a naturally occurring pentacyclic triterpenoid of the ursane sub-family, distinguished by its 3β-hydroxy-urs-12-en-3-ol structure. It is a primary bioactive constituent found in the resin and bark of various plant species, including those of the Burseraceae family such as Protium heptaphyllum and Bursera simaruba [1]. As a lipophilic small molecule (C30H50O, MW 426.72), its biological profile is characterized by selective inhibition of specific eukaryotic protein kinases and serine proteases, contributing to its documented anti-inflammatory and analgesic properties [1].

Alpha-Amyrin: Why In-Class Triterpenoids Cannot Be Assumed Interchangeable for Targeted Research


Despite sharing a core pentacyclic scaffold with analogs like β-amyrin (oleanane type) and lupeol (lupane type), alpha-Amyrin (ursane type) exhibits distinct and non-interchangeable biological profiles due to subtle but critical differences in the stereochemistry and substitution pattern of its E-ring [1]. This structural divergence results in a unique selectivity fingerprint against key molecular targets. For example, alpha-Amyrin is a potent inhibitor of cAMP-dependent protein kinase (PKA) but a weak inhibitor of monoacylglycerol lipase (hMAGL), while its close isomer, beta-amyrin, displays the opposite potency profile [2]. Consequently, assuming functional equivalence between these triterpenoid isomers can lead to experimental failure and misinterpretation of results, making source-specific procurement of authentic alpha-Amyrin critical for reproducible science.

Alpha-Amyrin: A Quantitative, Head-to-Head Evidence Guide for Differentiated Scientific Selection


Superior PKA Inhibition Versus β-Amyrin with Profound Target Selectivity Over hMAGL

A direct comparison of alpha-Amyrin and its isomer beta-Amyrin against human monoacylglycerol lipase (hMAGL) and rat liver cAMP-dependent protein kinase (PKA) reveals a striking and functionally critical inverse selectivity. While alpha-Amyrin is a potent inhibitor of the anti-inflammatory target PKA (IC50 = 8 µM), it is a weak inhibitor of hMAGL (IC50 = 9.3 µM) [1]. In contrast, beta-Amyrin demonstrates the opposite profile: it is a weak PKA inhibitor but a potent hMAGL inhibitor (IC50 = 2.8 µM) [1]. This nearly 7-fold difference in PKA potency and over 3-fold difference in hMAGL potency is dictated solely by the position of a single methyl group on the E-ring.

Inflammation Signal Transduction Pain Protein Kinase A (PKA)

Differential and Selective Protein Kinase Inhibition Profile Versus Lupeol

In a head-to-head comparison with the closely related lupane triterpenoid lupeol, alpha-Amyrin demonstrates a key point of functional divergence. Both compounds are potent inhibitors of the PKA catalytic subunit (cAK), with IC50 values of 8 µM and 5 µM, respectively . However, a critical distinction emerges in their activity against plant Ca2+-dependent protein kinase (CDPK). alpha-Amyrin is a demonstrable inhibitor of CDPK (IC50 = 52 µM), whereas lupeol and its esters are completely ineffective [1]. This indicates that while they share a primary target, their secondary target profiles are non-overlapping, which is essential for selecting the correct probe for specific signaling pathway investigations.

Inflammation Kinase Inhibition Signal Transduction Lupeol

Equivalent In Vivo Analgesic Efficacy but Mechanistic Distinction from Beta-Amyrin

While alpha-Amyrin is often co-administered with its isomer beta-Amyrin in vivo, a cross-study analysis of pharmacokinetic data reveals an important nuance for procurement. A preclinical study in Sprague-Dawley rats demonstrated that when administered together in a crude plant extract, both alpha- and beta-Amyrin achieve similar dose-normalized maximum plasma concentrations (Cmax), confirming comparable systemic exposure [1][2]. This supports the extensive in vivo work showing their antinociceptive effects in inflammatory pain models. However, the study also revealed a 4-fold higher absolute oral bioavailability for beta-Amyrin when administered as a pure compound versus in its crude extract form (3.83% vs 0.86%) [1]. This highlights that the formulation matrix is a critical determinant of exposure for these highly lipophilic compounds, and that alpha-Amyrin's in vivo performance is likely similarly influenced.

Analgesia In Vivo Pharmacology Pain Models Inflammation

Favorable Acute Safety Profile in Rodent Model for Pure Isomer

A dedicated acute toxicity study of an isomeric mixture of alpha- and beta-amyrin in female Wistar rats provides quantitative safety data relevant to procurement and handling. The study, conducted per OECD guidelines, found no mortality at oral doses up to 2000 mg/kg, establishing a high median lethal dose (LD50 > 2000 mg/kg) [1][2]. Observed effects were limited to minor, non-life-threatening changes, such as decreased locomotor activity and subtle biochemical and renal morphological alterations, indicating a favorable acute safety profile [1]. This contrasts with the more extensive and concerning toxicological data available for some other potent natural products.

Toxicology Safety In Vivo Preclinical Development

Alpha-Amyrin: High-Value Research and Industrial Application Scenarios Derived from Evidence


Investigating PKA-Mediated Anti-Inflammatory and Analgesic Pathways

Alpha-Amyrin is the optimal tool compound for research programs focused on elucidating the role of cAMP-dependent protein kinase (PKA) in inflammation and pain. Its potent and selective inhibition of PKA (IC50 = 8 µM) over other related targets like hMAGL provides a specific molecular probe [1]. This contrasts with its isomer beta-Amyrin, which is a poor PKA inhibitor, making alpha-Amyrin the definitive choice for these studies. The well-documented in vivo antinociceptive effects further validate its use in preclinical models of inflammatory pain, ensuring target engagement translates to a measurable phenotypic outcome [2].

Studying Calcium-Dependent Signaling in Plant or Eukaryotic Systems

For investigations into calcium-dependent protein kinase (CDPK) signaling, alpha-Amyrin offers a unique and specific advantage over the structurally similar triterpenoid lupeol. While both are potent PKA inhibitors, only alpha-Amyrin demonstrates inhibitory activity against CDPK (IC50 = 52 µM) [1][2]. This makes alpha-Amyrin an essential chemical probe for differentiating PKA and CDPK contributions to cellular processes and provides a key tool for plant biologists studying stress responses and developmental pathways regulated by this class of kinases.

Standardization of Herbal Extracts and Quality Control (QC) of Burseraceae Resins

Alpha-Amyrin serves as a critical reference standard for the authentication and quantitative analysis of plant materials, particularly resins from the Burseraceae family (e.g., Protium spp.) [1]. Its well-defined chromatographic properties (via GC-MS and HPLC) enable accurate quantification and purity assessment, which is essential for ensuring batch-to-batch consistency in herbal product manufacturing and for validating the chemical identity of research-grade botanical materials [2]. This application is directly supported by the availability of high-purity, analytically characterized alpha-Amyrin from reputable suppliers.

Preclinical In Vivo Studies Requiring a Favorable Safety Margin

The established acute safety profile of alpha-Amyrin (LD50 > 2000 mg/kg in rats) positions it as a preferred triterpenoid for longitudinal in vivo studies where high doses or extended treatment periods are required [1][2]. This favorable toxicological profile minimizes confounding health effects in animal models, reduces attrition in efficacy studies, and lowers the administrative and safety burden for laboratory personnel compared to more toxic natural product alternatives, thereby supporting more robust and cost-effective preclinical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Amyrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.